molecular formula C34H70 B13793722 Hexacosane, 9-octyl- CAS No. 55429-83-9

Hexacosane, 9-octyl-

Cat. No.: B13793722
CAS No.: 55429-83-9
M. Wt: 478.9 g/mol
InChI Key: CDTWRIBBCOMBSI-UHFFFAOYSA-N
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Description

Hexacosane, 9-octyl- (CAS 55429-83-9; molecular formula C₃₄H₇₀) is a branched alkane consisting of a 26-carbon hexacosane backbone with an octyl group (-C₈H₁₇) attached at the ninth carbon position .

Properties

CAS No.

55429-83-9

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

IUPAC Name

9-octylhexacosane

InChI

InChI=1S/C34H70/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-27-30-33-34(31-28-25-14-11-8-5-2)32-29-26-15-12-9-6-3/h34H,4-33H2,1-3H3

InChI Key

CDTWRIBBCOMBSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylhexacosane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Friedel-Crafts alkylation , where an octyl group is introduced to a hexacosane backbone. This reaction requires a catalyst, often aluminum chloride (AlCl₃) , and is carried out under anhydrous conditions to prevent the catalyst from deactivating .

Industrial Production Methods: Industrial production of 9-Octylhexacosane may involve hydrocracking and hydroisomerization processes. These methods break down larger hydrocarbons into smaller fragments and then reassemble them into the desired structure. The process is typically carried out in the presence of hydrogen gas and a catalyst, such as platinum or palladium , at high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Smaller hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Chemical Properties and Structure

Hexacosane, 9-octyl- is a saturated hydrocarbon with the formula C34H70C_{34}H_{70}. Its structure consists of a long carbon chain, which contributes to its unique physical and chemical properties. These properties make it suitable for various applications, especially in chemical communication among insects and as a potential material in nanotechnology.

Biological Applications

1. Pheromone Activity

Hexacosane, 9-octyl- has been identified as a sex attractant pheromone in certain insect species. Research indicates that it plays a significant role in nestmate recognition and reproductive behaviors. For example, studies have shown that this compound is involved in the chemical communication pathways of mosquitoes, influencing mating behaviors and possibly affecting population dynamics .

2. Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of extracts containing hexacosane, 9-octyl-. For instance, extracts from various plants that include this compound have demonstrated effectiveness against pathogenic bacteria and fungi. The presence of hexacosane enhances the overall antimicrobial efficacy of these extracts, making it a candidate for further exploration in pharmaceutical applications .

Material Science Applications

1. Nanotechnology

Hexacosane, 9-octyl- is being investigated for its potential use in nanotechnology , particularly in the development of nanostructured materials. Its hydrophobic nature allows it to form self-assembled monolayers on surfaces, which can be utilized to create coatings with specific properties such as increased durability or resistance to environmental factors .

2. Organic Electronics

In the field of organic electronics, hexacosane derivatives are being researched for their role as semiconductors . The unique electronic properties associated with long-chain hydrocarbons make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The alignment and packing of hexacosane molecules can significantly influence the efficiency of charge transport in these devices .

Case Studies

StudyFocusFindings
Insect CommunicationHexacosane, 9-octyl- functions as a sex attractant pheromone influencing mating behavior in mosquitoes.
Antimicrobial ActivityExtracts containing hexacosane showed significant antimicrobial effects against various pathogens.
NanotechnologyDemonstrated potential for creating self-assembled monolayers useful in surface coatings.
Organic ElectronicsInvestigated as a semiconductor material for enhancing performance in OLEDs and solar cells.

Mechanism of Action

The mechanism of action of 9-Octylhexacosane primarily involves hydrophobic interactions . Due to its long hydrocarbon chain, it can interact with other hydrophobic molecules, making it useful in applications like lubrication and membrane studies . The molecular targets are typically other hydrocarbons or hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Straight-Chain Alkanes

  • Hexacosane (C₂₆H₅₄) :

    • Structure : Straight-chain alkane.
    • Occurrence : Detected in Phyllanthus niruri under drought stress (80% field capacity) and in Moringa oleifera essential oils (13.9% composition) .
    • Properties : Higher melting point (solid at room temperature) due to linear structure; vapor pressure at 660.82 K: 61.98 kPa .
    • Applications : Implicated in plant stress responses and antimicrobial activity against Bacillus cereus and Staphylococcus aureus .
  • Pentacosane (C₂₅H₅₂): Structure: Straight-chain alkane. Occurrence: Found in Solenostemma arghel extracts with medicinal properties . Properties: Shorter chain length reduces hydrophobicity compared to hexacosane.

Branched Alkanes

  • Heptadecane, 9-octyl- (C₂₅H₅₂; CAS 7225-64-1) :

    • Structure : A 17-carbon backbone with an octyl branch at the ninth carbon.
    • Occurrence : Detected in rainwater samples (1980.62 ng/ml concentration) .
    • Properties : Lower molecular weight (352 g/mol) than Hexacosane, 9-octyl- (478.9 g/mol), leading to higher volatility .
  • Hexacosane, 13-dodecyl- (C₃₈H₇₈; CAS 55517-73-2) :

    • Structure : Hexacosane backbone with a dodecyl (-C₁₂H₂₅) branch at the 13th carbon.
    • Properties : Increased viscosity (0.0003897 Pa·s at 503.02 K) due to longer branching .

Substituted Derivatives

  • Hexacosane, 1-iodo- (C₂₆H₅₃I) :

    • Structure : Iodo-substituted hexacosane.
    • Properties : Higher density and reactivity due to iodine; viscosity decreases from 0.0010527 Pa·s at 440.84 K to 0.0000301 Pa·s at 887.42 K .
  • 6-Methylheptyl 9-octadecenoate (C₂₆H₅₀O₂; CAS 26761-50-2): Structure: Ester with an octyl-derived substituent. Applications: Industrial solvent; structurally distinct from alkanes due to ester functional groups .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Branch Position Vapor Pressure (kPa) Key Occurrence
Hexacosane, 9-octyl- C₃₄H₇₀ 478.9 C9 Not reported Synthetic/Uncommon in nature
Hexacosane C₂₆H₅₄ 366.7 N/A 61.98 (660.82 K) Plants under drought
Heptadecane, 9-octyl- C₂₅H₅₂ 352.7 C9 Not reported Rainwater
Hexacosane, 13-dodecyl- C₃₈H₇₈ 535.0 C13 Not reported Synthetic

Key Findings

  • Environmental Presence : Heptadecane, 9-octyl- and hexacosane are detected in rainwater, indicating atmospheric transport of alkanes .

Biological Activity

Hexacosane, 9-octyl- (C34H70), is a long-chain hydrocarbon that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its chemical properties, antimicrobial effects, and implications for various applications.

Hexacosane, 9-octyl- is characterized by its molecular formula C34H70C_{34}H_{70} and a molecular weight of approximately 478.92 g/mol. It is classified as a cuticular hydrocarbon (CHC), which plays significant roles in the physiological processes of various organisms, particularly insects. The compound's structure contributes to its hydrophobic nature, making it relevant in studies related to insect physiology and ecology.

Antimicrobial Properties

Research indicates that hexacosane and related compounds exhibit antimicrobial properties. A study on the hexane extract of Anisopus mannii revealed that hexacosane was one of the identified compounds with notable antimicrobial activity against various pathogens, including Bacillus cereus and Streptococcus pyogenes . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.625 mg/mL to 1.25 mg/mL, demonstrating their effectiveness in inhibiting bacterial growth.

Effects on Insect Physiology

Hexacosane, 9-octyl- has been shown to influence the physiological states of insects. In a study involving mosquitoes, it was found that the levels of specific CHCs, including hexacosane, changed significantly in response to dietary variations and parasite challenges . This suggests that hexacosane may play a role in signaling and communication among insects, potentially affecting their behavior and survival.

Study on Mosquito Response to Plasmodium Challenge

In a detailed examination of Aedes aegypti, researchers observed that hexacosane levels fluctuated significantly when the mosquitoes were subjected to a Plasmodium challenge. The study highlighted how hexacosane and other CHCs could serve as biomarkers for physiological stress and immune response in mosquitoes .

Hexane Extract from A. flava

Another investigation focused on the chemical constituents of hexane extracts from A. flava, where hexacosane was identified as the most abundant compound (43% relative abundance). This study utilized GC-MS analysis to reveal the chemical profile and potential bioactive properties of the extract . The findings emphasized the relevance of hexacosane in contributing to the extract's overall biological activity.

Data Tables

The following table summarizes key findings regarding hexacosane's biological activity:

Study Organism Activity Observed MIC Range (mg/mL)
Anisopus mannii Hexane ExtractBacteriaAntimicrobial against Bacillus cereus0.625 - 1.25
Mosquito Response to Plasmodium ChallengeAedes aegyptiChanges in CHC levelsN/A
A. flava Hexane ExtractVarious CompoundsDominant compound: HexacosaneN/A

Q & A

Q. What are the standard analytical protocols for identifying and quantifying 9-octylhexacosane in complex biological matrices?

To identify and quantify 9-octylhexacosane, gas chromatography-mass spectrometry (GC-MS) is the primary method due to its high sensitivity for non-polar hydrocarbons. Key steps include:

  • Sample preparation : Use non-polar solvents (e.g., hexane) for extraction, followed by purification via column chromatography to isolate alkanes .
  • GC-MS parameters : Optimize temperature gradients to resolve 9-octylhexacosane (C34H70) from co-eluting compounds. Compare retention indices and mass spectra against reference libraries (e.g., NIST) .
  • Quantification : Use internal standards like deuterated alkanes to correct for matrix effects. Validate with spike-and-recovery experiments .

Q. What natural sources of 9-octylhexacosane have been documented, and how can extraction efficiency be optimized?

9-Octylhexacosane is reported in fungal metabolites (e.g., Metarhizium anisopliae) and plant extracts. For extraction:

  • Fungal cultures : Use submerged fermentation with lipid-rich media to enhance yield. Extract metabolites using Soxhlet apparatus with chloroform .
  • Plant tissues : Employ supercritical CO2 extraction to avoid thermal degradation. Monitor pressure (25–30 MPa) and temperature (40–50°C) to maximize recovery .
  • Purity verification : Confirm via NMR or FT-IR to distinguish from structurally similar alkanes like heptacosane .

Advanced Research Questions

Q. How do environmental and genetic factors influence the variability of 9-octylhexacosane concentrations in plant systems?

Studies on Cannabis sativa show hexacosane levels vary with cultivation practices (e.g., irrigation, soil pH). Methodological approaches include:

  • Controlled trials : Compare genetically identical clones grown under varying conditions (light, nutrients). Use ANOVA to isolate environmental effects .
  • Transcriptomic analysis : Identify biosynthetic genes (e.g., elongases) upregulated under stress. Correlate gene expression with alkane production via qPCR .
  • Data normalization : Express concentrations relative to biomass or lipid content to account for growth-rate disparities .

Q. What experimental strategies resolve contradictions in reported bioactivities of 9-octylhexacosane (e.g., antimicrobial vs. larvicidal)?

Contradictions arise from differences in assay design:

  • Bioactivity testing : For antimicrobial assays, use standardized broth microdilution (CLSI guidelines) against Gram-positive bacteria (Bacillus cereus). For larvicidal activity, follow WHO protocols with Anopheles larvae .
  • Dose-response analysis : Establish LC50/IC50 values with 95% confidence intervals. Compare potency across studies using meta-regression .
  • Mechanistic studies : Use fluorescence microscopy to assess membrane disruption in bacteria vs. neurotoxic effects in larvae .

Q. How can researchers address challenges in structural elucidation of 9-octylhexacosane derivatives?

Advanced techniques include:

  • X-ray crystallography : Resolve branching confirmation by growing single crystals in non-polar solvents. Refine structures using SHELXTL .
  • High-resolution MS : Employ MALDI-TOF to distinguish isotopic patterns of branched vs. linear isomers .
  • Collaborative data sharing : Cross-validate findings with spectral databases (e.g., EPA/NIH Mass Spectral Library) .

Methodological Best Practices

  • Literature review : Use SciFinder or Reaxys to locate spectral data and synthetic pathways. Prioritize peer-reviewed journals over vendor databases (e.g., BenchChem) .
  • Data reproducibility : Document extraction and instrumentation parameters in detail (e.g., GC column type, solvent ratios) .
  • Ethical reporting : Disclose conflicts of interest (e.g., funding from agrochemical firms) and adhere to ICMJE guidelines for chemical safety reporting .

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